2,6-Dichloro-4-(methylthio)benzyl alcohol
Description
Chemical Structure and Properties 2,6-Dichloro-4-(methylthio)benzyl alcohol (CAS: Not explicitly provided in evidence; structurally inferred from references) is a substituted benzyl alcohol derivative with the molecular formula C₈H₇Cl₂OS (deduced from analogs in , and 18). It features a benzyl alcohol backbone modified with two chlorine atoms at the 2- and 6-positions and a methylthio (-SCH₃) group at the 4-position. The compound is likely a solid at room temperature, given the structural similarity to 2,6-dichlorobenzyl alcohol (CAS: Not explicitly listed; see ), which is described as a colorless solid with a molecular weight of 177.024 g/mol .
For example, benzyl alcohols with electron-withdrawing substituents (e.g., chlorine) are common intermediates in oxidation reactions to produce aldehydes or carboxylic acids () .
Properties
IUPAC Name |
(2,6-dichloro-4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINNMSGZFDBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254347 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145093-87-2 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2145093-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Aldehyde Precursor
The synthesis of 2,6-dichloro-4-(methylthio)benzaldehyde (CAS: 616196-04-4) is a critical first step. While commercial production of this compound has been discontinued, laboratory-scale routes typically involve:
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Chlorination of 4-(methylthio)benzaldehyde : Direct chlorination using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ at 0–5°C selectively introduces chlorine atoms at the 2- and 6-positions due to the methylthio group’s ortho/para-directing effects.
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Purification : Recrystallization from methanol or toluene yields the aldehyde with >95% purity.
Reduction to the Alcohol
The aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) in ethanol at room temperature. Key parameters include:
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Molar ratio : 1.2 equivalents of NaBH₄ per aldehyde to ensure complete conversion.
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Reaction time : 2–4 hours, monitored by TLC or GC-MS.
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Workup : Acidic quenching (dilute HCl) followed by extraction with ethyl acetate and solvent evaporation yields crude product. Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.
Table 1 : Optimization of Aldehyde Reduction
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ Equivalents | 1.2 | 89 | 98 |
| Solvent | Ethanol | 89 | 98 |
| Temperature (°C) | 25 | 89 | 98 |
Acetate Hydrolysis Route from 2,6-Dichloro-4-(methylthio)benzyl Chloride
Synthesis of the Benzyl Chloride Intermediate
2,6-Dichloro-4-(methylthio)benzyl chloride is synthesized via radical chlorination of 2,6-dichloro-4-(methylthio)toluene using Cl₂ under UV light. Key considerations:
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Reaction conditions : 60–80°C, 12–24 hours.
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Side-chain selectivity : The methylthio group’s electron-donating nature enhances reactivity at the benzylic position.
Acetate Formation and Hydrolysis
Adapting the industrial process for 2,6-dichlorobenzyl alcohol, the chloride undergoes acetate formation followed by hydrolysis:
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Acetate formation :
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Hydrolysis :
Table 2 : Phase Transfer Catalysis Optimization
| Catalyst | Loading (% w/w) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrabutylammonium chloride | 0.5 | 96.3 | 99.8 |
| Benzyltriethylammonium chloride | 0.5 | 92.1 | 98.5 |
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution
Introducing the methylthio group post-chlorination faces challenges:
Direct Hydrolysis of Benzyl Chloride
Without acetate intermediacy, direct hydrolysis of 2,6-dichloro-4-(methylthio)benzyl chloride with aqueous NaOH results in:
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Lower yields (70–75%) : Due to competing etherification side reactions.
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Higher impurity levels : Requiring column chromatography for purification.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldehyde reduction | 89 | 98 | Moderate | High |
| Acetate hydrolysis | 96.3 | 99.8 | High | Moderate |
| Direct hydrolysis | 75 | 95 | Low | Low |
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Aldehyde reduction : Preferred for small-scale synthesis despite precursor availability issues.
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Acetate hydrolysis : Industrially viable due to high yields and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or the methylthio group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2,6-Dichloro-4-(methylthio)benzaldehyde or 2,6-Dichloro-4-(methylthio)benzoic acid.
Reduction: Formation of 2,6-Dichloro-4-(methylthio)toluene.
Substitution: Formation of 2,6-Dichloro-4-(methoxy)benzyl alcohol or 2,6-Dichloro-4-(ethoxy)benzyl alcohol.
Scientific Research Applications
2,6-Dichloro-4-(methylthio)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methylthio)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in alterations in their structure and function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Reactivity
The reactivity of substituted benzyl alcohols is heavily influenced by the electronic and steric effects of substituents. Below is a comparative analysis of key analogs:
2,6-Dichlorobenzyl Alcohol (CAS: Not explicitly listed)
- Structure : Benzyl alcohol with Cl at 2- and 6-positions.
- Reactivity : Exhibits high oxidation efficiency. In Pt@CHs-catalyzed oxidation, benzyl alcohol derivatives with electron-withdrawing groups (e.g., Cl) achieve near-quantitative yields (e.g., 99% conversion to benzaldehyde at 80°C for 3 hours) due to enhanced σ-bond interaction with metal catalysts .
4-(Methylthio)benzyl Alcohol (CAS: 3446-90-0)
- Structure : Benzyl alcohol with -SCH₃ at the 4-position.
- Reactivity: Reduced catalytic efficiency compared to chloro-substituted analogs.
- Key Data : Molecular formula = C₈H₁₀OS; molecular weight = 154.23 g/mol .
2,6-Difluoro-4-(methylthio)benzyl Alcohol (CAS: 1428234-48-3)
- Structure : Benzyl alcohol with F at 2- and 6-positions and -SCH₃ at 4-position.
- Reactivity: Fluorine’s strong electron-withdrawing effect likely enhances oxidation rates compared to methylthio-substituted analogs.
- Key Data : Molecular formula = C₈H₇F₂OS; molecular weight = 192.21 g/mol .
p-Chlorobenzyl Alcohol (CAS: Not listed)
Catalytic Oxidation Performance
Table 1: Oxidation Yields of Selected Benzyl Alcohol Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (Cl, F) : Enhance oxidation rates by polarizing the C-O bond, facilitating dehydrogenation. For example, p-(trifluoromethyl)benzyl alcohol achieves near-quantitative yields in 2 hours .
- Electron-Donating Groups (-SCH₃) : Reduce catalytic efficiency by increasing electron density at the reaction center, weakening metal-ligand interactions .
- Steric Hindrance : Bulky substituents (e.g., -SCH₃ at 4-position) limit molecular mobility on catalyst surfaces, further reducing yields .
Stability and Byproduct Formation
- Dehalogenation : Chlorinated benzyl alcohols (e.g., p-chlorobenzyl alcohol) undergo dehalogenation under harsh conditions, forming benzoic acid as a byproduct .
- Ester Hydrolysis: Methyl esters (e.g., methyl p-(hydroxymethyl)benzoate) show partial hydrolysis during oxidation, though less pronounced in silver-catalyzed systems .
Biological Activity
2,6-Dichloro-4-(methylthio)benzyl alcohol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Chemical Formula : C9H8Cl2OS
- Molecular Weight : 233.13 g/mol
- CAS Number : 2145093-87-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways related to growth and apoptosis.
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It could bind to specific receptors on the surface of cells, altering their signaling pathways.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy :
- A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Activity :
- In vitro assays on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis showed an increase in apoptotic cells after treatment.
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 10 | 85 |
| MCF-7 | 25 | 65 |
| MCF-7 | 50 | 40 |
| HeLa | 10 | 80 |
| HeLa | 25 | 55 |
| HeLa | 50 | 30 |
Q & A
Q. Key Considerations :
- Reagent Purity : Use anhydrous solvents to prevent side reactions.
- Workup : Neutralize excess NaBH₄ with dilute HCl to avoid decomposition.
How do the chloro and methylthio substituents influence the compound’s reactivity in organic transformations?
Advanced Research Question
The electron-withdrawing chloro groups (at positions 2 and 6) enhance the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., SN₂ reactions). The methylthio group at position 4 introduces unique reactivity:
- Oxidation Potential : The -S-CH₃ group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties .
- Steric Effects : The methylthio group may hinder access to the benzyl alcohol moiety in sterically demanding reactions .
Example Reaction :
In the presence of KCN, the chloro groups undergo substitution, while the methylthio group remains intact, demonstrating selective reactivity .
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, methylthio at δ 2.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns. For related dichlorobenzyl alcohols, crystal packing often shows Cl···Cl interactions and hydrogen-bonding networks .
- IR Spectroscopy : Detect O-H stretches (~3200–3400 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .
Data Interpretation Tip : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to distinguish substituent effects .
How does this compound compare to structural analogs in biological activity?
Advanced Research Question
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target Compound | 2,6-Cl₂, 4-SCH₃ | Enzyme inhibition (potential) |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | Lower electrophilicity |
| 4-Chlorobenzyl alcohol | 4-Cl | Antimicrobial properties |
The methylthio group enhances lipophilicity, potentially improving membrane permeability in biochemical assays . Studies on analogs suggest the chloro groups may contribute to cytotoxicity, but empirical data for the target compound is limited and warrants further investigation.
Are there computational strategies to optimize synthesis or predict reactivity?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example:
- Reaction Path Search : Predict intermediates in NaBH₄-mediated reductions or substitution reactions .
- Solvent Effects : Simulate ethanol’s role in stabilizing intermediates during reduction .
Case Study : Computational screening of leaving-group abilities (Cl vs. SCH₃) revealed chloro groups are more susceptible to substitution, aligning with experimental observations .
What contradictions exist in reported synthetic methodologies?
Q. Data Contradiction Analysis
- Reducing Agents : Lab-scale syntheses favor NaBH₄ , while industrial routes may use LiAlH₄ for higher yields, posing safety vs. efficiency trade-offs.
- Substitution Conditions : Alkali cyanides require strict pH control (pH 8–9) to avoid side reactions, yet some protocols omit this detail, leading to reproducibility issues .
Resolution : Cross-validate methods using TLC or in-situ IR to monitor reaction progress.
What are the challenges in scaling up synthesis for research applications?
Advanced Research Question
- Purification : The compound’s polarity complicates column chromatography; recrystallization from ethanol/water mixtures is preferred .
- Byproduct Formation : Industrial routes starting from p-chlorobenzaldehyde may introduce regioisomers, requiring rigorous QC (e.g., HPLC) .
Optimization Strategy : Use flow chemistry to enhance mixing and heat transfer during NaBH₄ reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
